N,N-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves specific reactions, which may vary depending on the desired route. Relevant papers describe methods for its preparation, including nucleophilic and electrophilic substitutions. For instance, iodine-catalyzed pseudo-three-component bicyclization reactions have been employed to construct related pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-1H-pyrazole-4-sulfonamide consists of a pyrazole ring with a sulfonamide group attached. The sulfur atom is directly bonded to the ring or through spacers. Spectral characterization techniques, such as FT-IR, 1H NMR, and mass spectroscopy, have been used to confirm its structure .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it may undergo nucleophilic substitution at C-3 or C-5 positions and electrophilic substitution at N-1, N-2, or C-4 positions. These reactions are influenced by the presence of delocalized electrons in the pyrazole ring, forming a pseudo-aromatic system .
Scientific Research Applications
N,N-dimethyl-1H-pyrazole-4-sulfonamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to enhance the efficacy of chemotherapy drugs. In inflammation research, this compound has been studied for its anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines. In infectious diseases research, this compound has been shown to have antibacterial and antifungal activity against various pathogens.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide range of biological activities and can interact with various targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N-dimethyl-1H-pyrazole-4-sulfonamide . These factors can include temperature, pH, and the presence of other substances in the environment .
Advantages and Limitations for Lab Experiments
N,N-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has some limitations, including its relatively low potency compared to other sulfonamides and its limited stability in certain conditions.
Future Directions
There are several future directions for research on N,N-dimethyl-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent analogs of this compound for use in cancer and infectious diseases. Another area of research is the investigation of the potential of this compound in treating other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Safety and Hazards
- Safety Information : MSDS
properties
IUPAC Name |
N,N-dimethyl-1H-pyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIPZBCMZXCIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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